(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine
CAS No.: 356536-79-3
Cat. No.: VC6201221
Molecular Formula: C19H23NO
Molecular Weight: 281.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356536-79-3 |
|---|---|
| Molecular Formula | C19H23NO |
| Molecular Weight | 281.399 |
| IUPAC Name | N-(oxolan-2-ylmethyl)-2,2-diphenylethanamine |
| Standard InChI | InChI=1S/C19H23NO/c1-3-8-16(9-4-1)19(17-10-5-2-6-11-17)15-20-14-18-12-7-13-21-18/h1-6,8-11,18-20H,7,12-15H2 |
| Standard InChI Key | PFYGZRURHRYWBG-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound with the molecular formula C19H23NO. It is classified as a specialty material and is used in various research applications. This compound combines a diphenyl ethyl group with a tetrahydrofuran-2-ylmethyl amine moiety, making it a unique structure for potential applications in chemistry and pharmaceutical research.
Synthesis and Preparation
The synthesis of (2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves complex organic reactions. While specific synthesis methods for this compound are not widely detailed in the literature, similar compounds often involve reactions such as nucleophilic substitutions or reductive aminations. The tetrahydrofuran ring can be derived from furan precursors through hydrogenation processes, as seen in related tetrahydrofuran compounds .
Potential Uses
-
Pharmaceutical Research: The compound's structure suggests potential for use in drug discovery, particularly in areas requiring complex organic molecules.
-
Organic Synthesis: It can serve as a precursor or intermediate in the synthesis of more complex organic compounds.
Safety and Handling
Given its classification as a specialty material and its use in research settings, handling (2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine requires appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for specific guidance on handling, storage, and disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume